5-Azido-2-pentanone
Overview
Description
5-Azido-2-pentanone: is a highly reactive and versatile compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . It is widely used in organic synthesis and pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Azido-2-pentanone involves the reaction of 5-chloro-2-pentanone with sodium azide in the presence of tetrabutylammonium iodide as a catalyst. The reaction is typically carried out in dimethylformamide at a temperature of 80°C overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and the use of industrial-scale equipment.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-2-pentanone undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine .
Common Reagents and Conditions:
Sodium azide: in dimethylformamide for azidation reactions.
Triphenylphosphine: for reduction reactions.
Copper(I) catalysts: for cycloaddition reactions.
Major Products:
Amines: from reduction reactions.
1,2,3-Triazoles: from cycloaddition reactions.
Scientific Research Applications
5-Azido-2-pentanone has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The azido group is employed in the cross-linking of polymers and the development of advanced materials.
Mechanism of Action
The mechanism of action of 5-Azido-2-pentanone primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, or be reduced to amines, which can then participate in further chemical transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
5-Chloro-2-pentanone: A precursor in the synthesis of 5-Azido-2-pentanone.
5-Amino-2-pentanone: A potential reduction product of this compound.
1,2,3-Triazoles: Products of cycloaddition reactions involving this compound.
Uniqueness: this compound is unique due to its highly reactive azido group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
5-azidopentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGVVHAWZMYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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